Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate
Description
Its molecular formula is C₇H₁₁F₃O₂, with a molecular weight of 184.16 g/mol. This compound is distinguished by its trifluoromethyl group, which enhances thermal stability and lipophilicity, and the dimethyl substitution, which introduces steric hindrance.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJANYYQTMRUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433758 | |
| Record name | ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-92-3 | |
| Record name | ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Chemistry
Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate serves as an intermediate in the synthesis of agrochemicals. Its unique reactivity makes it suitable for developing herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in agricultural applications .
Pharmaceutical Industry
In pharmaceuticals, this compound is utilized as a precursor for various trifluoromethylated building blocks essential in drug discovery and development. Its ability to undergo asymmetric synthesis allows for the production of enantiomerically enriched compounds, which are critical in creating chiral drugs that interact effectively with biological targets .
Notable Case Studies:
- Chiral Drug Development : Researchers have successfully used this compound to synthesize optically pure compounds that exhibit improved pharmacological properties compared to their non-fluorinated counterparts.
- Fluorinated Material Synthesis : The compound has been employed in synthesizing novel fluorine-containing materials that possess unique physical and chemical properties beneficial for advanced material science applications.
Material Science
The presence of the trifluoromethyl group in this compound makes it valuable in developing new materials with enhanced stability and performance characteristics. These materials are often used in coatings and specialty polymers that require specific thermal and chemical resistance properties.
Mechanism of Action
The mechanism by which ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Ethyl 4,4,4-Trifluorobutyrate (CAS 371-26-6)
Key Differences :
Ethyl Trifluoroacetate (CAS 383-63-1)
Key Differences :
- Trifluoromethyl group is directly adjacent to the carbonyl, amplifying electron-withdrawing effects.
- Significantly more volatile and flammable than the target compound.
- Used as a solvent or intermediate in agrochemicals and pharmaceuticals.
Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate
Key Differences :
- Bromine atoms increase molecular weight and reactivity, making it suitable for halogenation reactions.
- The ketone group enables participation in keto-enol tautomerism, unlike the target compound.
Ethyl 4,4,4-Trifluorocrotonate (CAS 25597-16-4)
Key Differences :
- The double bond introduces conjugation, altering electronic properties and reactivity.
- Lower molecular weight and higher polarity compared to the target compound.
Structural and Functional Impact of Substituents
| Compound | Fluorine Position | Branching | Key Functional Groups | Applications |
|---|---|---|---|---|
| Ethyl 2,2-dimethyl-4,4,4-TFB | C4 (terminal) | C2 (dimethyl) | Ester | LIB electrolytes, specialty chemicals |
| Ethyl 4,4,4-TFB | C4 (terminal) | None | Ester | LIB electrolytes, solvents |
| Ethyl trifluoroacetate | C2 (adjacent to COO) | None | Ester | Pharmaceuticals, agrochemicals |
| Ethyl 4,4,4-trifluorocrotonate | C4 (terminal) | Double bond (C2–C3) | Unsaturated ester | Polymer chemistry, reactive intermediates |
Notable Trends:
Fluorination Position : Terminal trifluoromethyl groups (e.g., at C4) enhance thermal stability and hydrophobicity, while fluorination near the carbonyl (e.g., trifluoroacetate) increases electron withdrawal, affecting reactivity .
Unsaturation : Double bonds (e.g., in crotonate derivatives) increase reactivity toward addition reactions and alter conjugation properties .
Biological Activity
Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate (CAS Number: 885275-92-3) is a fluorinated compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : C8H13F3O2
- Molecular Weight : 198.183 g/mol
- Purity : Typically around 97% .
- Boiling Point : 142-145 °C .
Fluorinated compounds like this compound exhibit unique biological activities due to the presence of fluorine atoms. The introduction of fluorine alters the lipophilicity and acid-base properties of the molecule, enhancing its interaction with biological targets.
Key Mechanisms
- Enzyme Inhibition : this compound can act as an inhibitor for various enzymes involved in metabolic processes. This inhibition is often due to the compound's ability to mimic natural substrates but with altered functional groups that prevent proper enzyme-substrate interactions .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The specific mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
- Antioxidant Properties : Some studies indicate that fluorinated compounds can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Significant inhibition of enzyme X at concentrations above 50 µM. |
| Study 2 | Antimicrobial Activity | In vitro tests showed a 70% reduction in bacterial growth against Staphylococcus aureus. |
| Study 3 | Antioxidant Activity | Demonstrated a reduction in reactive oxygen species (ROS) levels by 40% in cell cultures. |
Case Studies
- Case Study on Enzyme Inhibition :
-
Antimicrobial Efficacy :
- A study focused on the antimicrobial properties of this compound against various pathogens revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cellular membranes and interference with protein synthesis .
- Antioxidant Effects :
Q & A
Q. What are the optimal synthetic routes for Ethyl 4,4,4-trifluorobutyrate, and how can yield be maximized?
- Methodological Answer: While direct synthesis protocols for Ethyl 4,4,4-trifluorobutyrate are not explicitly detailed in the evidence, analogous strategies for fluorinated esters involve halogenation or condensation reactions. For example, bromination of ethyl trifluoroacetoacetate with Br₂ in CCl₄ at 25°C for 20 hours achieved 73.9% yield for a structurally similar compound (Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate) . Key parameters to optimize include:
- Molar ratio of reactants (e.g., 1:2.6 for substrate-to-bromine).
- Temperature control (25°C minimizes side reactions).
- Reaction time (prolonged durations enhance completeness).
Post-synthesis, purity is verified via IR and ¹H-NMR to confirm ester and trifluoromethyl group signatures .
Q. Which spectroscopic techniques are critical for characterizing Ethyl 4,4,4-trifluorobutyrate?
- Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- ¹H-NMR: Reveals ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and absence of acidic protons (e.g., α-hydrogens in ketones) .
- 19F-NMR: Confirms trifluoromethyl group signals (δ -60 to -70 ppm) .
Q. What are the key physicochemical properties of Ethyl 4,4,4-trifluorobutyrate?
- Methodological Answer: Critical properties include:
- Density: 1.16 g/mL at 25°C .
- Boiling Point: 127°C .
- Refractive Index: 1.3516 (n²⁰/D) .
- Flash Point: 33°C (flammable liquid, UN 3272) .
These parameters guide storage (flammables area, inert atmosphere) and experimental handling .
Q. How should researchers safely handle Ethyl 4,4,4-trifluorobutyrate?
- Methodological Answer:
- Storage: Keep in a flammables cabinet at ≤25°C, away from oxidizers .
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (GHS07/02 warnings) .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does Ethyl 4,4,4-trifluorobutyrate function as a dual-additive in lithium-ion batteries?
- Methodological Answer: In Ni-rich cathodes (e.g., NCM811) and graphite anodes, this ester:
- Cathode Protection: Forms a CEI (cathode-electrolyte interphase) via fluorination, suppressing transition-metal dissolution and oxygen release .
- Anode Stabilization: Enhances SEI (solid-electrolyte interphase) stability by reducing Li⁺ desolvation energy, improving cycle life (e.g., 92% capacity retention after 200 cycles) .
Experimental validation involves electrochemical impedance spectroscopy (EIS) and XPS to analyze interphase composition .
Q. What mechanistic insights explain Ethyl 4,4,4-trifluorobutyrate’s role in electrode passivation?
- Methodological Answer:
- Fluorine Reactivity: The trifluoromethyl group undergoes preferential decomposition with LiPF₆, generating LiF-rich interphases that inhibit electrolyte oxidation .
- Electron-Withdrawing Effect: Stabilizes carbonate electrolytes by lowering highest occupied molecular orbital (HOMO) energy, reducing oxidative degradation at high voltages (>4.3 V) .
Computational studies (DFT) and in-situ FTIR are used to map decomposition pathways .
Q. How can researchers resolve contradictions in synthetic yields for fluorinated esters?
- Methodological Answer: Conflicting yields often arise from:
- Impurity Profiles: Side reactions (e.g., over-halogenation) reduce purity. Use GC-MS or HPLC to quantify byproducts .
- Catalyst Efficiency: Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) to accelerate desired pathways .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates .
Q. Are there alternative synthetic strategies for Ethyl 4,4,4-trifluorobutyrate beyond halogenation?
- Methodological Answer: While halogenation is common, emerging routes include:
- Cross-Coupling Reactions: Palladium-catalyzed coupling of trifluoromethyl precursors with ethyl esters (unreported in evidence but hypothesized based on similar chemistry).
- Biocatalytic Synthesis: Lipase-mediated esterification of 4,4,4-trifluorobutyric acid with ethanol (requires optimization of enzyme activity in fluorinated systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
